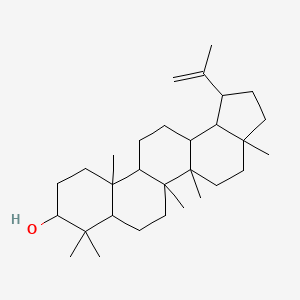

Lup-20(29)-en-3-ol, (3beta)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

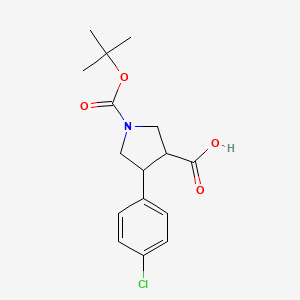

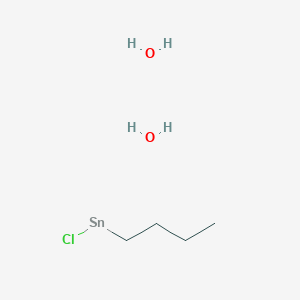

Lup-20(29)-en-3-ol, (3beta)-, also known as lupeol, is a naturally occurring pentacyclic triterpenoid. It is found in various plants, including the bark of white birch trees, mangoes, and other fruits and vegetables. Lupeol has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lupeol can be synthesized through various methods. One common approach involves the extraction from natural sources followed by purification. For instance, lupeol can be isolated from the bark of white birch trees using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to purify lupeol .

Another synthetic route involves the chemical modification of betulin, another triterpenoid found in birch bark. Betulin can be converted to lupeol through a series of chemical reactions, including oxidation and reduction steps .

Industrial Production Methods

Industrial production of lupeol typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by purification using techniques like column chromatography and recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

Lupeol undergoes various chemical reactions, including:

Oxidation: Lupeol can be oxidized to form lupeol acetate or betulinic acid.

Reduction: Reduction of lupeol can yield derivatives like lupeol diol.

Substitution: Lupeol can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride

Substitution: Acetic anhydride

Major Products Formed

- Lupeol acetate

- Betulinic acid

- Lupeol diol

Applications De Recherche Scientifique

Lupeol has a wide range of scientific research applications:

- Chemistry : Lupeol is used as a precursor for synthesizing various triterpenoid derivatives. It is also studied for its potential as a natural antioxidant .

- Biology : Lupeol has been shown to modulate various biological pathways, including those involved in inflammation and apoptosis .

- Medicine : Lupeol exhibits anti-cancer properties and is being investigated for its potential in treating various cancers, including breast and prostate cancer . It also has anti-inflammatory and anti-microbial properties, making it a candidate for developing new therapeutic agents .

- Industry : Lupeol is used in the cosmetic industry for its anti-aging and skin-soothing properties. It is also explored for its potential in developing natural pesticides .

Mécanisme D'action

Lupeol exerts its effects through various molecular targets and pathways:

- Anti-inflammatory : Lupeol inhibits the activity of cyclooxygenase and lipoxygenase enzymes, reducing the production of pro-inflammatory mediators .

- Anti-cancer : Lupeol induces apoptosis in cancer cells through the mitochondrial pathway. It increases the expression of pro-apoptotic proteins like Bax and decreases the expression of anti-apoptotic proteins like Bcl-2 .

- Anti-microbial : Lupeol disrupts the cell membrane of microbes, leading to cell lysis and death .

Comparaison Avec Des Composés Similaires

Lupeol is part of the lupane-type triterpenoids, which include compounds like betulin and betulinic acid. Here is a comparison:

- Betulin : Betulin is another triterpenoid found in birch bark. It shares similar anti-inflammatory and anti-cancer properties with lupeol but is less potent in some cases .

- Betulinic Acid : Betulinic acid is an oxidized form of betulin. It has stronger anti-cancer properties compared to lupeol and is being studied for its potential in treating melanoma .

- Lupeol Acetate : This derivative of lupeol has enhanced anti-inflammatory properties and is used in various cosmetic formulations .

Similar Compounds

- Betulin

- Betulinic Acid

- Lupeol Acetate

Propriétés

IUPAC Name |

3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYXUWHLBZFQQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871753 |

Source

|

| Record name | Lup-20(29)-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B15286282.png)

![2-((4-(6-((4-Cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B15286338.png)

![methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B15286348.png)

![Methyl 2-[9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B15286362.png)

![5-(2-Hydroxyethyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15286367.png)

![9,12-Octadecadienoic acid (9Z,12Z)-, (2S)-3-hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B15286379.png)